N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a benzo[d]thiazole ring, a pyridin-2-ylmethyl group, and a cyclohexanecarboxamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and ethoxy-substituted benzaldehyde under acidic conditions.
Attachment of the pyridin-2-ylmethyl group: This step may involve nucleophilic substitution reactions where the benzo[d]thiazole intermediate reacts with pyridin-2-ylmethyl halide in the presence of a base.
Formation of the cyclohexanecarboxamide moiety: This can be done by coupling the intermediate with cyclohexanecarboxylic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, catalysts, or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide: Lacks the ethoxy group, which may affect its biological activity and chemical properties.
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzenecarboxamide: Has a benzene ring instead of a cyclohexane ring, which may influence its solubility and stability.
Uniqueness
The presence of the ethoxy group and the specific combination of functional groups in N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide may confer unique properties, such as enhanced biological activity, improved solubility, or specific interactions with molecular targets.
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety , an ethoxy group , and a pyridinylmethyl substituent . This unique combination of functional groups contributes to its pharmacological properties. The molecular formula and weight are critical for understanding its interactions in biological systems.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
- Amide Coupling : The ethoxybenzothiazole derivative is coupled with pyridin-2-ylmethylamine under basic conditions to form the desired cyclohexanecarboxamide.
Antitumor Activity
Research has demonstrated that compounds like this compound exhibit significant cytotoxicity against various cancer cell lines . A study evaluating a series of benzothiazole derivatives found that this compound showed promising results against human lung cancer cell lines, including A549 and MCF7-MDR, with IC50 values indicating effective inhibition of cell proliferation .
Cell Line | IC50 Value (µM) | Activity Level |
---|---|---|
A549 | 2.12 ± 0.21 | High |
MCF7-MDR | 4.01 ± 0.95 | High |
HT1080 | Not specified | Moderate |
Antimicrobial Activity
In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties . It exhibited moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and some fungi .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific biological targets, including enzymes and cellular receptors. Molecular docking studies suggest that hydrogen bonding plays a crucial role in its binding affinity to these targets, enhancing its efficacy as an antitumor agent .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Cytotoxicity Assays : In vitro assays have confirmed its effectiveness against multiple cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
- Antimicrobial Studies : The compound's ability to inhibit bacterial growth suggests it could be developed into a treatment for bacterial infections, particularly those resistant to conventional antibiotics.
- Structure–Activity Relationship (SAR) : Ongoing research into the SAR of benzothiazole derivatives continues to reveal insights into how modifications to the chemical structure can enhance biological activity .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-2-27-18-11-12-19-20(14-18)28-22(24-19)25(15-17-10-6-7-13-23-17)21(26)16-8-4-3-5-9-16/h6-7,10-14,16H,2-5,8-9,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAULEGIBCFQSNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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